

GR79236: A Technical Guide to its Discovery and Chemical Profile

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR79236 is a potent and highly selective agonist for the adenosine A1 receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This document provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of **GR79236**. It is intended to serve as a technical resource for researchers and professionals in the field of drug development. The information presented herein is a synthesis of publicly available data and aims to provide a detailed understanding of this significant research compound.

Discovery and Chemical Identity

GR79236, chemically known as N-[(1S, trans)-2-Hydroxycyclopentyl]adenosine, was developed by Glaxo Wellcome (now part of GSK). While the specific initial discovery and synthesis publications from Glaxo Wellcome are not readily available in the public domain, the compound has been extensively characterized in subsequent scientific literature.

Chemical Structure:

• IUPAC Name: (2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5- (hydroxymethyl)oxolane-3,4-diol[1]



Molecular Formula: C₁₅H₂₁N₅O₅[1]

• Molecular Weight: 351.36 g/mol [1]

Mechanism of Action: Adenosine A1 Receptor Signaling

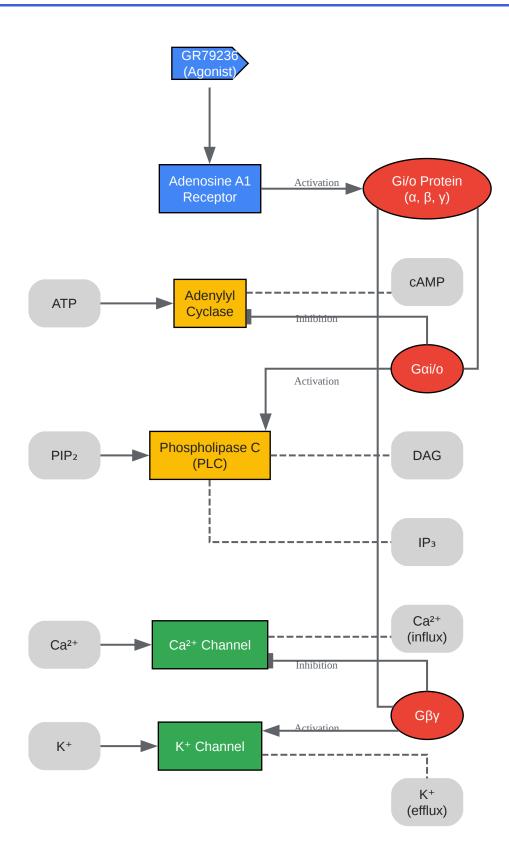
GR79236 exerts its effects by selectively binding to and activating the adenosine A1 receptor (A1R). The A1R is a class A G protein-coupled receptor that primarily couples to inhibitory G proteins of the Gi/o family.[2][3] Molecular dynamics simulations suggest a preferential coupling of the A1R to Gi proteins over Gs proteins.[2][3]

Upon agonist binding, the A1R-Gi complex initiates a signaling cascade with several key downstream effects:

- Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The βγ-subunits of the G protein can directly modulate ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated Ca²⁺ channels.
- Activation of Phospholipase C: In some cellular contexts, A1R activation can also lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

The following diagram illustrates the primary signaling pathway of the adenosine A1 receptor upon activation by an agonist like **GR79236**.





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Caption: GR79236-mediated Adenosine A1 Receptor Signaling Pathway.



Quantitative Pharmacological Data

The following tables summarize key quantitative data for **GR79236** from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Species	Tissue/Cell Line	Value	Reference
Ki (A1 Receptor)	-	-	3.1 nM	-
Ki (A2 Receptor)	-	-	1300 nM	-
IC ₅₀ (cAMP accumulation)	-	DDT ₁ MF-2 cells	2.6 nM	-

Table 2: In Vivo Pharmacological Effects



Study	Animal Model	Doses	Key Findings	Reference
Sleep Apnea	Sprague-Dawley Rats	0.03, 0.3, 3 mg/kg (i.p.)	Significant reduction in spontaneous apneas at all doses. Over 70% reduction in apnea index at 3 mg/kg.	[4]
Trigeminal Nociception	Healthy Female Volunteers	10 μg/kg (i.v.)	Significant reduction of the contralateral R2 component of the blink reflex.	[5]
Metabolic Effects	Normal Rats	1 mg/kg/day for 8 days	Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%).	[6]
Metabolic Effects	Fructose-fed Rats	1 mg/kg/day for 8 days	Ameliorated increases in fatty acid and triglyceride levels.	[6]
Cardiovascular Effects	Conscious Rats	Oral administration	Hypotensive and bradycardiac effects (one log unit less potent than CPA).	[7]

Key Experimental Protocols



This section provides an overview of the methodologies used in significant studies involving GR79236.

In Vitro cAMP Accumulation Assay

The inhibitory effect of **GR79236** on cAMP accumulation is a key measure of its functional activity at the A1 receptor.

Objective: To determine the potency of GR79236 in inhibiting adenylyl cyclase activity.

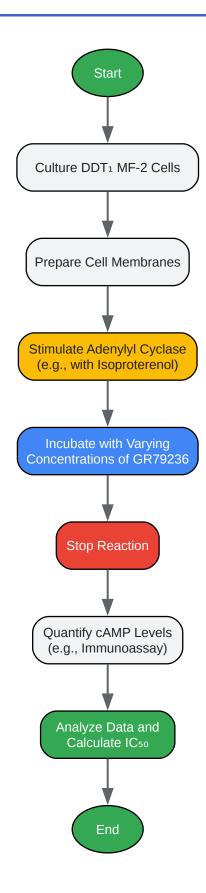
Cell Line: DDT₁ MF-2 smooth muscle cells, which endogenously express both A1 and A2 adenosine receptors.[8][9]

Protocol Outline:

- Cell Culture and Membrane Preparation: DDT₁ MF-2 cells are cultured under standard conditions. For the assay, cell membranes are prepared to isolate the receptors and associated signaling proteins.[8][9]
- Adenylate Cyclase Stimulation: The adenylyl cyclase in the cell membranes is stimulated, typically with a β-adrenergic agonist like isoproterenol, to increase basal cAMP levels.[8]
- Incubation with GR79236: The stimulated membranes are incubated with varying concentrations of GR79236.
- cAMP Quantification: After incubation, the reaction is stopped, and the amount of cAMP produced is quantified. This is often done using a competitive binding assay, such as a radioimmunoassay (RIA) or a chemiluminescent immunoassay.[10][11][12]
- Data Analysis: The concentration of **GR79236** that causes a 50% inhibition of the stimulated cAMP production (IC₅₀) is calculated from the dose-response curve.

The following diagram outlines the general workflow for a cAMP accumulation assay.





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Caption: General workflow for an in vitro cAMP accumulation assay.



In Vivo Study of Sleep Apnea in Rats

This study investigated the potential of GR79236 to suppress sleep-related apnea.[4]

Objective: To assess the effect of **GR79236** on the frequency and duration of apneas during different sleep stages in a rat model.

Animal Model: Adult Sprague-Dawley rats.[4]

Protocol Outline:

- Surgical Instrumentation: Rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages. A telemetric implant is used to measure blood pressure and heart period.[4]
- Polysomnographic Recording: Respirations are measured using a single-chamber plethysmograph. EEG, EMG, respiratory, and cardiovascular data are recorded continuously.
 [4]
- Drug Administration: Fifteen minutes prior to a 6-hour recording session, each rat receives an intraperitoneal injection of either saline (control) or one of three doses of GR79236 (0.03, 0.3, or 3 mg/kg).[4]
- Data Analysis: The recorded data is scored for sleep stages (NREM and REM sleep).
 Spontaneous apneas (defined as pauses in breathing > 2.5 seconds) are identified and quantified for each sleep stage. The apnea index (apneas per hour) is calculated. Statistical analysis is performed to compare the effects of different doses of GR79236 to the saline control.[4]

Human Study on Trigeminal Nociception

This clinical trial explored the analgesic potential of **GR79236** in a human model of trigeminal pain.[5]

Objective: To investigate the effect of **GR79236** on trigeminal nociceptive pathways using the blink reflex.







Study Design: A randomized, double-blind, placebo-controlled, cross-over trial in twelve healthy female volunteers.[5]

Protocol Outline:

- Blink Reflex Elicitation: The blink reflex, an involuntary blinking of the eyelids elicited by stimulation of the trigeminal nerve, is used as a measure of trigeminal nociception. The study compared standard electrodes (SE) with nociception-specific electrodes (NE).[5]
- Baseline Measurement: Baseline blink reflexes are recorded before any intervention.
- Drug Administration: Participants receive an intravenous infusion of either GR79236 (10 μg/kg) or a placebo.[5]
- Post-Dose Measurement: Blink reflexes are recorded again 30 minutes after the infusion.[5]
- Data Analysis: The R2 component of the blink reflex, which is mediated by a polysynaptic brainstem pathway and is sensitive to nociceptive input, is analyzed. The area under the curve (AUC) of the R2 response is calculated and compared between the GR79236 and placebo groups using analysis of covariance, with the baseline measurement as a covariate.
 [5]

Conclusion

GR79236 is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A1 receptor. Its high potency and selectivity have enabled detailed studies into the therapeutic potential of A1R agonism in a range of conditions, including sleep disorders, pain, and metabolic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in furthering our understanding of this important compound and its target. Continued research with **GR79236** and similar molecules will be crucial in delineating the therapeutic window for A1R agonists and potentially translating these findings into novel clinical treatments.



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